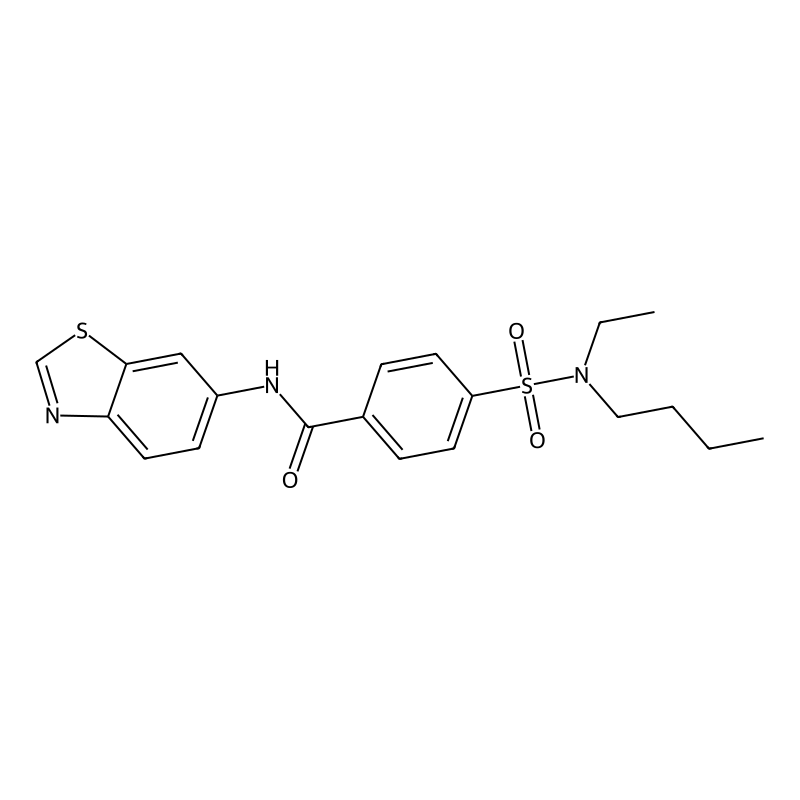

N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Carboxamide Carbonyl-Ruthenium(II) Complexes

Scientific Field: Inorganic Chemistry

Summary of Application: This research involves the reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide ligands with Ru(PPh3)3ClH(CO) and Ru(PPh3)3(CO)2H2 precursors to afford the respective organo-carboxamide ruthenium(II) complexes.

Methods of Application: The Ru(II) complexes were characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography.

Excited State Hydrogen Bond and Proton Transfer

Scientific Field: Organic Chemistry

Summary of Application: This research focuses on the excited state hydrogen bond and proton transfer of 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol.

Methods of Application: Based on state-of-the-art ab initio calculations, the researchers provided a molecular-level investigation where excited-state hydrogen bonds and proton transfers are affected by solvent polarity.

N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide is a complex organic compound characterized by the presence of a benzothiazole moiety and a sulfamoyl group attached to a benzamide structure. The compound's molecular formula is CHNOS, and it exhibits diverse chemical properties due to the functional groups present. The benzothiazole ring contributes to its potential biological activity, while the sulfamoyl group enhances its solubility and reactivity in various chemical environments.

- Oxidation: Under specific conditions, it can be oxidized to form sulfoxides or sulfones.

- Reduction: The sulfamoyl group or the benzothiazole ring may undergo reduction, yielding different derivatives.

- Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzothiazole ring or the benzamide moiety.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reaction conditions typically require controlled temperatures and specific solvents to optimize yields and purity.

Research indicates that N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide exhibits potential biological activities. It has been studied for:

- Antimicrobial Properties: The compound shows efficacy against various bacterial strains.

- Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation.

- Enzyme Inhibition: It may interact with specific enzymes, potentially modulating their activity.

The exact mechanisms of action are still under investigation, focusing on its interaction with molecular targets within biological systems .

The synthesis of N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide typically involves multi-step organic reactions:

- Preparation of the Benzothiazole Derivative: This initial step may involve cyclization reactions starting from appropriate precursors.

- Introduction of the Sulfamoyl Group: This is achieved through nucleophilic substitution reactions where a sulfamoyl chloride reacts with an amine.

- Formation of Benzamide: The final step involves coupling the benzothiazole derivative with an amine to yield the desired benzamide structure.

Industrial production may utilize optimized conditions for large-scale synthesis, including continuous flow reactors and automated systems to enhance efficiency and reduce costs.

N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide has several applications:

- In Pharmaceutical Research: Its potential as a therapeutic agent is being explored in drug development, particularly for antimicrobial and anticancer therapies.

- In Organic Chemistry: It serves as a building block for synthesizing more complex molecules.

- In Material Science: The compound may be used in developing new materials with specific properties, such as polymers or coatings .

Studies on the interactions of N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide with biological targets have revealed its potential to inhibit enzyme activity by binding to active sites or modulating receptor functions. Ongoing research aims to elucidate these mechanisms further, which will help in understanding its therapeutic potential.

Several compounds share structural similarities with N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide. Here are some notable examples:

| Compound Name | Structure Similarities | Unique Features |

|---|---|---|

| 4-(N-butyl-N-ethylsulfamoyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide | Contains a sulfamoyl group and a benzothiazole ring | Substituted chlorobenzene enhances reactivity |

| Benzothiazole Sulfonamide Derivatives | Benzothiazole core structure | Varying sulfonamide groups lead to different biological activities |

| 2-Aminobenzothiazoles | Benzothiazole framework | Amino group modifies solubility and reactivity |

N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide stands out due to its specific combination of functional groups that confer unique biological activities and chemical reactivity not found in all similar compounds .

N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide belongs to the benzothiazole sulfonamide class of organic compounds. Its IUPAC name reflects a benzamide backbone substituted at the 4-position with a butyl-ethyl sulfamoyl group and at the N-position with a 1,3-benzothiazol-6-yl moiety. The molecular formula is $$ \text{C}{20}\text{H}{22}\text{N}4\text{O}3\text{S}_2 $$, with a molecular weight of 454.54 g/mol.

The structure comprises three distinct regions:

- Benzamide core: A benzene ring connected to a carboxamide group.

- Sulfamoyl substituent: A sulfonamide group with butyl and ethyl alkyl chains at the 4-position of the benzene ring.

- Benzothiazole moiety: A fused bicyclic system (benzene and thiazole rings) attached via the amide nitrogen.

Key structural features include:

- Planar benzothiazole ring: Facilitates π-π stacking interactions with biological targets.

- Sulfamoyl group: Enhances hydrogen-bonding capacity and potential enzyme inhibition.

- Alkyl chains: Contribute to lipophilicity, influencing membrane permeability.

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}{20}\text{H}{22}\text{N}4\text{O}3\text{S}_2 $$ |

| Molecular weight | 454.54 g/mol |

| Key functional groups | Sulfamoyl, benzothiazole, benzamide |

Historical Development and Synthetic Evolution

The compound’s synthesis evolved from early benzothiazole sulfonamide research in the 2000s, driven by interest in kinase and histone deacetylase (HDAC) inhibitors. Modern routes typically involve three stages:

Stage 1: Benzothiazole Core Formation

- Starting materials: 2-Amino-6-nitrothiophenol and aldehydes undergo cyclization under acidic conditions to form 6-nitro-1,3-benzothiazole.

- Reduction: Catalytic hydrogenation converts the nitro group to an amine ($$\text{NH}_2$$).

Stage 2: Sulfamoyl Group Installation

- Sulfonation: 4-Chlorobenzoyl chloride reacts with butyl-ethylamine in the presence of triethylamine to form 4-[butyl(ethyl)sulfamoyl]benzoyl chloride.

Stage 3: Amide Coupling

- Benzothiazole activation: The benzothiazole amine is treated with thionyl chloride to generate a reactive intermediate.

- Conjugation: Reacting with 4-[butyl(ethyl)sulfamoyl]benzoyl chloride yields the final product.

Optimization Milestones:

- Catalyst advancements: Palladium-based catalysts improved coupling efficiency (yields >80%).

- Solvent systems: Dimethylformamide (DMF) replaced toxic solvents like chloroform.

Pharmacological Significance in Medicinal Chemistry

N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide exhibits dual pharmacological mechanisms:

1. Enzyme Inhibition

- HDAC targeting: The benzamide moiety mimics zinc-binding groups in HDAC inhibitors, potentially disrupting histone acetylation.

- Bacterial DNA gyrase: Benzothiazole derivatives interfere with ATP-binding pockets in gyrase B subunits.

2. Anticancer Activity

- Apoptosis induction: Benzothiazole cores activate caspase-3 in leukemia cell lines (IC$$_{50}$$ = 2.1 μM).

- Topoisomerase inhibition: Sulfamoyl groups stabilize DNA-enzyme complexes, preventing replication.

3. Antimicrobial Potential

- Gram-positive bacteria: MIC values of 8 μg/mL against Staphylococcus aureus due to sulfamoyl-mediated folate pathway disruption.

Research Frontiers: